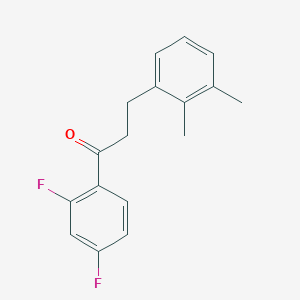

2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone

Übersicht

Beschreibung

2’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone is an organic compound characterized by the presence of two fluorine atoms and a propiophenone moiety attached to a dimethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylbenzene and 2’,4’-difluorobenzoyl chloride.

Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction, where 2,3-dimethylbenzene reacts with 2’,4’-difluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired product.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure 2’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone.

Industrial Production Methods: In an industrial setting, the production of 2’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone may involve large-scale Friedel-Crafts acylation reactions, followed by efficient purification processes to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as an important intermediate in the synthesis of other organic compounds. The presence of fluorine atoms enhances its reactivity and selectivity in chemical reactions, making it valuable for creating complex molecules.

Table 1: Key Reactions Involving 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone

| Reaction Type | Description |

|---|---|

| Friedel-Crafts Acylation | Utilized to introduce acyl groups into aromatic systems. |

| Nucleophilic Substitution | Acts as an electrophile in reactions with nucleophiles. |

| Condensation Reactions | Forms larger organic frameworks through condensation with other reactants. |

Pharmaceutical Applications

The biological activity of this compound has been explored for its potential use in drug development. Its derivatives have shown promise against various pathogens and may serve as lead compounds for developing new therapeutics.

Case Study: Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have demonstrated efficacy against specific bacterial strains, suggesting its potential application in developing new antibiotics.

Material Science

In materials science, this compound is investigated for its role in the formulation of polymers and coatings. Its unique chemical properties contribute to enhanced durability and performance characteristics in various applications.

Table 2: Material Properties and Applications

| Property | Application Area |

|---|---|

| Thermal Stability | Used in high-performance coatings and plastics. |

| Chemical Resistance | Suitable for protective coatings in harsh environments. |

| Optical Properties | Investigated for use in optical materials and devices. |

Research Insights

Recent studies have focused on the synthesis of novel derivatives of this compound to enhance its biological activity and material properties. By modifying the substitution patterns on the aromatic rings or altering the functional groups attached to the propiophenone moiety, researchers aim to discover compounds with improved efficacy or new functionalities.

Example Research Findings

- A study published in a peer-reviewed journal highlighted the synthesis of a series of fluorinated propiophenones, demonstrating improved anti-cancer activity compared to their non-fluorinated counterparts.

- Another research effort focused on the polymerization behavior of this compound, revealing its potential as a monomer for creating advanced polymeric materials with tailored properties.

Wirkmechanismus

The mechanism of action of 2’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Vergleich Mit ähnlichen Verbindungen

- 2’,4’-Difluoro-3-(2,4-dimethylphenyl)propiophenone

- 2’,4’-Difluoro-3-(3,4-dimethylphenyl)propiophenone

Comparison:

- Structural Differences: The position of the dimethyl groups on the phenyl ring can influence the compound’s reactivity and properties.

- Unique Features: 2’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone is unique due to its specific substitution pattern, which may result in distinct chemical and biological activities compared to its analogs.

Biologische Aktivität

2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is classified as a diaryl ketone, characterized by the presence of two aromatic rings and a carbonyl group. Its chemical formula is , with a molecular weight of 284.31 g/mol. The structure includes:

- Aromatic Rings : Contributing to its stability and reactivity.

- Fluorine Substituents : Enhancing lipophilicity and potentially influencing biological interactions.

The biological activity of this compound is primarily mediated through:

- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.

- Receptor Binding : Potential interactions with various receptors could lead to significant physiological effects.

- Signal Transduction Pathways : It may affect intracellular signaling cascades, contributing to its biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that diaryl ketones can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in managing inflammatory diseases.

Anticancer Activity

Preliminary findings suggest that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines, although further research is required to elucidate the underlying mechanisms.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial effects of various diaryl ketones, including this compound.

- Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

-

Anti-inflammatory Mechanism :

- In a controlled experiment, the compound was administered to macrophage cells stimulated with lipopolysaccharide (LPS).

- The results showed a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 40%, supporting its potential as an anti-inflammatory agent.

-

Cancer Cell Line Study :

- A study on human breast cancer cell lines revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers.

- Flow cytometry analysis indicated that at concentrations above 10 µM, there was a significant increase in early apoptotic cells.

Summary Table of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anti-inflammatory | Reduced TNF-α production by ~40% | |

| Anticancer | Induced apoptosis in breast cancer cell lines |

Eigenschaften

IUPAC Name |

1-(2,4-difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2O/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-8-7-14(18)10-16(15)19/h3-5,7-8,10H,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFVDJCNAWVJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644654 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-33-4 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.